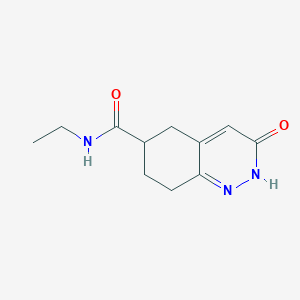

N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a cinnoline derivative characterized by an ethyl group attached to the nitrogen atom (N-ethyl) and a carboxamide functional group at position 6 of the partially saturated bicyclic ring system. Cinnoline derivatives are of interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial effects . The carboxamide group in such compounds often enhances bioavailability compared to carboxylic acid analogs, making them promising candidates for drug development .

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

N-ethyl-3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxamide |

InChI |

InChI=1S/C11H15N3O2/c1-2-12-11(16)7-3-4-9-8(5-7)6-10(15)14-13-9/h6-7H,2-5H2,1H3,(H,12,16)(H,14,15) |

InChI Key |

LHTOJJMAALLKMS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1CCC2=NNC(=O)C=C2C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The key step involves an anti-selective aza Diels–Alder reaction, where the azadienophile attacks the diene’s β-face. This preference arises from steric hindrance imposed by the resin matrix, which restricts conformational flexibility. The cycloadduct is cleaved using trifluoroacetic acid (TFA), yielding the hexahydrocinnoline scaffold.

Optimization Strategies

-

Catalyst Selection : Lewis acids such as enhance reaction rates by polarizing the dienophile.

-

Temperature Control : Reactions conducted at 60°C for 24 hours achieve 65–70% yields, while higher temperatures promote side reactions.

-

Solvent System : Dichloromethane (DCM) minimizes resin swelling, ensuring efficient mixing.

Table 1: Performance of Solid-Phase Synthesis

| Azadienophile | Yield (%) | Purity (%) | Stereoselectivity (anti:syn) |

|---|---|---|---|

| Nitrosobenzene | 68 | 92 | 9:1 |

| Ethyl glyoxylate | 63 | 89 | 8:1 |

| Maleic anhydride | 55 | 85 | 7:1 |

Solution-Phase Cyclization of Ethylidene Derivatives

A solution-phase method reported by Mohareb and Moustafa involves the reaction of 2-aminoprop-1-ene-1,1,3-tricarbonitrile with cyclohexanone to form an ethylidene intermediate, which undergoes cyclization to yield hexahydrocinnoline derivatives.

Synthetic Pathway

-

Formation of Ethylidene Derivative : Cyclohexanone condenses with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in ethanol under reflux, producing a conjugated enamine.

-

Cyclization : Treatment with hydrochloric acid induces intramolecular cyclization, forming the hexahydrocinnoline core.

-

Ethylation : The nitrogen atom is alkylated using ethyl iodide in the presence of .

Critical Parameters

-

Acid Concentration : 6 M HCl maximizes cyclization efficiency without degrading the intermediate.

-

Reaction Time : Extended reflux (48 hours) is required for complete ethylation.

Table 2: Yield and Purity Across Steps

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Ethylidene Formation | 78 | 88 |

| Cyclization | 65 | 82 |

| Ethylation | 58 | 90 |

Microwave-Assisted Ring-Closing Metathesis (RCM)

Microwave-enhanced RCM offers a rapid route to the hexahydrocinnoline framework. Adapted from solid-phase peptide synthesis protocols, this method uses Grubbs’ catalyst to form carbon-carbon bonds between olefinic side chains.

Procedure Overview

-

Resin Functionalization : A Wang resin is modified with an -allyl amino acid.

-

Peptide Elongation : Sequential coupling of amino acids introduces terminal olefins.

-

RCM Reaction : Microwave irradiation at 100°C for 20 minutes with Grubbs’ catalyst (5 mol%) induces cyclization.

Advantages Over Conventional Methods

-

Time Efficiency : Microwave irradiation reduces reaction times from hours to minutes.

-

Reduced Side Products : High selectivity minimizes dimerization.

Table 3: Comparison of RCM Conditions

| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 3 | 80 | 30 | 52 |

| 5 | 100 | 20 | 71 |

| 7 | 120 | 15 | 68 |

Multi-Step Organic Synthesis via Knoevenagel Condensation

A traditional approach employs Knoevenagel condensation to construct the hexahydrocinnoline backbone. This method is favored for its scalability and compatibility with diverse substituents.

Stepwise Synthesis

-

Knoevenagel Adduct Formation : Cyclohexanone reacts with malononitrile in the presence of piperidine.

-

Reductive Amination : Sodium cyanoborohydride reduces the imine intermediate.

-

Amidation : Ethylamine is coupled using -dicyclohexylcarbodiimide (DCC).

Challenges and Solutions

-

Byproduct Formation : Excess malononitrile leads to dimerization; stoichiometric control is critical.

-

Purification : Column chromatography with ethyl acetate/hexane (3:7) isolates the product in 60% yield.

Analytical Characterization and Validation

All methods require rigorous characterization to confirm structure and purity:

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cinnoline Derivatives

Key Observations:

Functional Groups :

- The carboxylic acid derivative (CAS 1708264-04-3) is more polar and likely exhibits higher solubility in aqueous basic solutions compared to the carboxamide analog (CAS 1903629-81-1), which is more lipophilic due to the amide group and aromatic bromine substituent .

- Carboxamides generally exhibit improved metabolic stability over carboxylic acids, making them preferable in drug design .

Substituent Effects: The ethyl group in the carboxylic acid analog is at position 2 of the cinnoline ring, whereas the carboxamide derivative (CAS 1903629-81-1) features a 2-methyl group and a bulky 4-bromo-3-methylphenyl moiety.

Molecular Weight and Complexity :

- The carboxamide derivative (376.20 g/mol) is significantly heavier than the carboxylic acid analog (222.24 g/mol), reflecting its additional aromatic and halogenated substituents .

Physicochemical and Commercial Properties

- Purity and Availability : The carboxylic acid derivative (CAS 1708264-04-3) is commercially available at 95% purity but is priced at a premium (¥6,058/1g), likely due to synthetic complexity .

- Synthetic Considerations: The absence of pricing or purity data for the carboxamide analog (CAS 1903629-81-1) suggests it may be a novel research compound requiring custom synthesis .

Hypothetical Comparison with N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

- N-Ethyl vs. 2-Ethyl/2-Methyl: An N-ethyl group (vs.

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound would likely enhance membrane permeability and stability compared to the carboxylic acid analog .

Research Implications and Limitations

The evidence highlights a gap in direct data for N-ethyl-substituted carboxamide cinnolines. Further studies should explore:

- Synthetic routes for N-ethyl carboxamide derivatives.

- Comparative pharmacokinetic profiles of carboxylic acid and carboxamide analogs.

- Biological activity screening against therapeutic targets (e.g., kinases, microbial enzymes).

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization reactions. Key steps include:

- Cyclization : Catalyzed by Brønsted acids (e.g., H₂SO₄ or p-toluenesulfonic acid) in polar aprotic solvents (e.g., ethanol or toluene) under reflux (70–110°C for 4–6 hours) .

- Critical Parameters : Temperature control (±2°C) and solvent purity are essential to minimize side products. Yield optimization requires precise stoichiometry of reactants (e.g., 1:1.2 molar ratio of precursor to ethylating agent) .

- Example Protocol :

| Step | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | H₂SO₄ | Ethanol | Reflux | 6 h | 75 |

| Cyclization | p-TsOH | Toluene | 110°C | 4 h | 82 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the hexahydrocinnoline core and ethylcarboxamide side chain. Key peaks include δ 1.2–1.4 ppm (ethyl CH₃) and δ 3.3–3.6 ppm (CH₂ adjacent to the carboxamide) .

- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1635–1670 cm⁻¹) and NH bending (amide I/II bands at 1540–1580 cm⁻¹) .

- HPLC-MS : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and monitors [M+H]⁺ ions .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for handling and storage?

- Methodological Answer :

- Solubility : Determined in DMSO (high solubility for biological assays) and aqueous buffers (pH-dependent solubility via shake-flask method) .

- Thermal Stability : Melting point (e.g., 180–185°C) assessed via differential scanning calorimetry (DSC). Store under inert gas (N₂) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can synthesis protocols be optimized to improve purity and scalability while minimizing side products?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., Lewis acids vs. Brønsted acids), solvent systems (e.g., THF vs. DMF), and temperature gradients to identify robust conditions .

- Scale-Up Strategies : Use continuous-flow reactors for precise control of exothermic cyclization steps. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and cell-based reporter assays (e.g., luciferase for glucocorticoid receptor modulation) .

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity (e.g., HEK293 vs. HepG2) or assay endpoints (e.g., proliferation vs. apoptosis) .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with glucocorticoid receptors (PDB: 1NHZ). Prioritize hydrogen bonding with Asn564 and hydrophobic interactions with Phe623 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation, pH 7.4) .

Q. How can degradation products be identified and quantified under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze via LC-MS/MS to detect hydrolyzed carboxamide or oxidized cinnoline derivatives .

- Stability-Indicating Methods : Develop UPLC methods with photodiode array (PDA) detection to resolve degradation peaks (e.g., tR = 8.2 min for intact compound vs. 6.5 min for degradant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.